molecular formula C18H15F4NO B2578873 N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzamide CAS No. 1049389-04-9

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2578873
CAS No.: 1049389-04-9
M. Wt: 337.318
InChI Key: HKGRTSYCNYIJLH-UHFFFAOYSA-N
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Description

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a cyclopropyl ring, and a trifluoromethylbenzamide moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzamide typically involves multiple steps:

  • Formation of the Cyclopropyl Intermediate: : The initial step often involves the formation of the cyclopropyl intermediate. This can be achieved through the reaction of 4-fluorophenylmagnesium bromide with cyclopropylcarboxaldehyde under Grignard reaction conditions.

  • Coupling with Benzamide: : The cyclopropyl intermediate is then coupled with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. This step forms the desired benzamide linkage.

  • Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and reduce costs. This could involve:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.

    Use of Catalysts: Employing catalysts to accelerate reaction rates and improve selectivity.

    Continuous Flow Chemistry: Implementing continuous flow reactors to streamline production and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, especially at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Material Science: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: Employed in studies to understand its interaction with enzymes, receptors, and other biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(4-chlorophenyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzamide
  • N-((1-(4-bromophenyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzamide

Uniqueness

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo- analogs. The trifluoromethyl group also imparts distinct electronic properties, enhancing its stability and potential efficacy in various applications.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F4NO/c19-15-7-5-13(6-8-15)17(9-10-17)11-23-16(24)12-1-3-14(4-2-12)18(20,21)22/h1-8H,9-11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGRTSYCNYIJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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